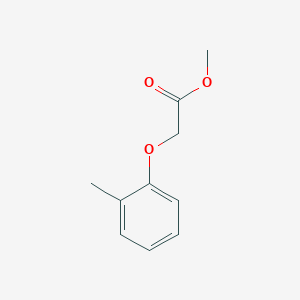

Methyl (2-methylphenoxy)acetate

Description

Methyl (2-methylphenoxy)acetate, also known as methyl 2-(o-tolyloxy)acetate, is an organic compound with the molecular formula C10H12O3. It is a colorless liquid with a pleasant odor and is used in various chemical synthesis processes. This compound is part of the aryloxyacetate family, which is known for its applications in the production of herbicides and other agrochemicals.

Properties

IUPAC Name |

methyl 2-(2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8-5-3-4-6-9(8)13-7-10(11)12-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAUDUHRMMRHBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875999 | |

| Record name | O-ME PHENOXYACETIC ACID,ME ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2989-17-5 | |

| Record name | O-ME PHENOXYACETIC ACID,ME ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2-methylphenoxy)acetate can be synthesized through several methods. One common synthetic route involves the reaction of methyl bromoacetate with o-cresol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like butanone and heated for several hours to achieve a high yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-methylphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of 2-methylphenoxyacetic acid.

Reduction: Formation of 2-methylphenoxyethanol.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (2-methylphenoxy)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2-methylphenoxy)acetate involves its interaction with specific molecular targets. In the case of its use as a herbicide precursor, it mimics natural plant hormones known as auxins. These synthetic auxins disrupt normal plant growth processes, leading to uncontrolled growth and eventually plant death. The pathways involved include the activation of auxin receptors and the subsequent alteration of gene expression related to plant growth .

Comparison with Similar Compounds

Methyl (2-methylphenoxy)acetate can be compared to other similar compounds such as:

Methyl (4-chloro-2-methylphenoxy)acetate: This compound has a chlorine substituent, which enhances its herbicidal activity.

Methyl (2,4-dichlorophenoxy)acetate: Known for its use in herbicides like 2,4-D, it has two chlorine substituents that increase its effectiveness.

Methyl (2-methoxyphenoxy)acetate: The presence of a methoxy group instead of a methyl group alters its reactivity and applications.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate for various chemical syntheses and industrial applications .

Biological Activity

Methyl (2-methylphenoxy)acetate, a compound with significant structural and functional properties, has garnered attention in various biological studies. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Chemical Formula : C10H12O3

- Molecular Weight : 180.20 g/mol

The compound features an acetate group attached to a 2-methylphenoxy moiety, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily linked to its interaction with specific cellular pathways:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals, which may contribute to its protective effects in various biological systems.

- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways.

- Enzyme Inhibition : Preliminary findings indicate that this compound may inhibit certain enzymes related to metabolic processes, which could have implications for conditions such as diabetes and obesity.

Case Studies and Research Findings

-

Study on Antioxidant Properties :

A study evaluated the antioxidant capacity of this compound using various in vitro assays. Results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls, indicating its potential as a therapeutic agent against oxidative damage. -

Anti-inflammatory Mechanism Investigation :

In another research effort, the anti-inflammatory effects were assessed in a murine model of inflammation. Mice treated with this compound exhibited reduced swelling and lower levels of inflammatory mediators compared to untreated controls. -

Enzyme Activity Modulation :

A pharmacological study focused on the modulation of key metabolic enzymes by this compound. The compound was found to inhibit lipase activity significantly, suggesting a role in lipid metabolism regulation.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 2-Methylphenol | Moderate | Low | Low |

| Phenoxyacetic Acid | Low | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.